molecular formula C16H22N2O6 B561713 Nicotine N-glucuronide CAS No. 153536-53-9

Nicotine N-glucuronide

Cat. No.: B561713
CAS No.: 153536-53-9
M. Wt: 338.36
InChI Key: SAWAIULJDYFLPD-CTTWBBHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotine N-glucuronide is a quaternary ammonium-linked conjugate metabolite formed in humans through the direct glucuronidation of nicotine by the hepatic enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10) . This pathway accounts for up to 25% of nicotine metabolism and is a significant determinant in the overall clearance of nicotine from the body . The compound is synthesized as an inner salt, where the glucuronic acid is attached via a glycosidic bond to the pyridyl nitrogen of the (S)-(-)-nicotine molecule . This metabolite serves as a critical analytical reference standard in modern research applications. Its primary use is in the development and validation of robust analytical methods (e.g., LC-MS/MS) for the precise quantification of nicotine and its metabolites in biological matrices such as urine and blood . This is essential for conducting accurate pharmacokinetic studies and determining metabolic phenotypes in diverse populations. Research has revealed substantial ethnic and racial variability in the N-glucuronidation pathway of nicotine; for instance, individuals of African American ancestry often exhibit significantly lower nicotine N-glucuronidation rates compared to other groups, a difference partly attributed to genetic polymorphisms in the UGT2B10 gene . Consequently, this compound is an indispensable tool for researchers investigating smoking behavior, nicotine metabolism, and the underlying factors contributing to differences in lung cancer risk among populations . The product is supplied with comprehensive characterization data and is intended for use in Quality Control (QC) laboratories, particularly in support of Abbreviated New Drug Applications (ANDA) and during commercial production of nicotine-related pharmaceutical products . This chemical is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWAIULJDYFLPD-CTTWBBHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858176
Record name (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-{3-[(2S)-1-methylpyrrolidin-2-yl]pyridinium-1-yl}tetrahydro-2H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153536-53-9
Record name Nicotine N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153536539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-{3-[(2S)-1-methylpyrrolidin-2-yl]pyridinium-1-yl}tetrahydro-2H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTINE N-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9VB3OLM0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Enzymatic Mechanisms of Nicotine N Glucuronidation

Glucuronosyltransferase Enzyme Families and Isoforms

Several isoforms of the UDP-glucuronosyltransferase (UGT) enzyme family have been identified as catalysts in the N-glucuronidation of nicotine (B1678760). These enzymes are primarily located in the liver, the main site of nicotine metabolism. oup.comwsu.edufrontiersin.org

UDP-Glucuronosyltransferase 2B10 (UGT2B10) as Primary Catalyst

Extensive research has established UDP-glucuronosyltransferase 2B10 (UGT2B10) as the principal enzyme responsible for the N-glucuronidation of both nicotine and its primary metabolite, cotinine (B1669453). oup.comwsu.eduresearchgate.netwikipedia.orgresearchgate.net Studies using human liver microsomes and recombinant UGT enzymes have demonstrated that UGT2B10 exhibits high catalytic efficiency for this reaction. aacrjournals.orgwsu.edu The affinity of UGT2B10 for nicotine, as indicated by its Michaelis-Menten constant (Km), is significantly higher (meaning a lower Km value) than other UGT isoforms, suggesting it is the dominant enzyme for this metabolic pathway in the liver. aacrjournals.orgwsu.edu The Km value of recombinant UGT2B10 for nicotine has been reported to be approximately 0.29 mM, which is comparable to the Km observed in human liver microsomes (0.33 mM). wsu.edu This indicates that UGT2B10 is a high-affinity, low-capacity enzyme for nicotine glucuronidation. aacrjournals.org Genetic variations in the UGT2B10 gene, such as the Asp67Tyr polymorphism, have been shown to significantly reduce or eliminate the enzyme's ability to glucuronidate nicotine, further confirming its primary role. aacrjournals.orgoup.com

Other Contributing UDP-Glucuronosyltransferase Isoforms

In addition to UGT2B10 and UGT1A4, other UGT isoforms have been investigated for their potential role in nicotine N-glucuronidation. Studies have suggested minor contributions from UGT1A1 and UGT1A9. researchgate.net One study indicated that UGT1A3 and UGT1A9 can catalyze nicotine glucuronidation, but at a rate more than 30-fold lower than UGT1A4. Another isoform, UGT2B7, has demonstrated low levels of nicotine glucuronidation activity. wsu.edu However, the general consensus is that these isoforms play a secondary role compared to the primary activity of UGT2B10. oup.comresearchgate.net

Cofactor Requirements for N-Glucuronidation

The enzymatic reaction of N-glucuronidation requires the presence of a specific cofactor, uridine (B1682114) diphosphate-glucuronic acid (UDPGA). aacrjournals.orgnih.gov UGT enzymes catalyze the transfer of the glucuronic acid moiety from UDPGA to the nitrogen atom on the pyridine (B92270) ring of the nicotine molecule. aacrjournals.orgfrontiersin.org This conjugation reaction is essential for increasing the water solubility of nicotine, thereby facilitating its elimination from the body through urine. aacrjournals.orgnih.gov The availability of UDPGA within the cell is a critical factor influencing the rate and extent of nicotine glucuronidation.

Regioselectivity and Stereoselectivity of N-Glucuronidation

The N-glucuronidation of nicotine is a highly specific process in terms of both the site of conjugation (regioselectivity) and the spatial orientation of the attached glucuronic acid molecule (stereoselectivity).

Regioselectivity: The glucuronidation of nicotine occurs specifically at the nitrogen atom of the pyridine ring, forming a quaternary ammonium-linked glucuronide. aacrjournals.orgnih.govnih.gov This specificity is dictated by the active site of the UGT enzymes, particularly UGT2B10, which preferentially binds and orients the nicotine molecule for conjugation at this position. helsinki.firesearchgate.net

Stereoselectivity: The reaction also exhibits stereoselectivity, favoring the naturally occurring S(-)-nicotine enantiomer over the R(+)-isomer. nih.gov Kinetic studies have shown that the apparent intrinsic clearance (Vmax/Km) for the formation of S(-)-nicotine N-glucuronide is approximately four times greater than that for the R(+)-nicotine N-glucuronide. nih.gov This preference for the S(-) enantiomer is a key characteristic of the enzymatic process.

Reaction Kinetics and pH Influence on Glucuronidation

The rate of nicotine N-glucuronidation is influenced by several factors, including substrate concentration and the pH of the surrounding environment.

Interactive Data Table: Kinetic Parameters of Nicotine Glucuronidation by UGT Isoforms

EnzymeKm (mM)Reference
UGT2B100.29 wsu.edu
UGT1A42.4 wsu.edu
Human Liver Microsomes0.33 wsu.edu

pH Influence: The pH of the reaction environment can significantly impact the rate of nicotine glucuronidation. An increase in pH from physiological levels (around 7.4) to a more alkaline pH (e.g., 8.9) has been shown to increase the rate of nicotine glucuronidation. This is because at a higher pH, a greater proportion of nicotine exists in its unprotonated, more lipophilic (fat-soluble) form. This increased lipophilicity can enhance its ability to cross cell membranes and access the active site of the UGT enzymes located within the endoplasmic reticulum. For instance, one study reported that increasing the pH from 7.1 to 8.9 led to a 1.2- to 2-fold increase in nicotine glucuronidation rates.

Metabolic Pathways and Interplay of Nicotine N Glucuronide

Phase II Conjugation within Nicotine (B1678760) Metabolism

Phase II metabolism of nicotine involves conjugation reactions, where an endogenous molecule is added to the nicotine structure to increase its water solubility and facilitate its excretion from the body. cymitquimica.com Glucuronidation is a key Phase II pathway for nicotine, catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. bilkent.edu.traacrjournals.orgnih.gov This process involves the transfer of a glucuronic acid molecule to the pyridine (B92270) nitrogen of nicotine, forming the quaternary N-glucuronide conjugate, (S)-nicotine-N-β-glucuronide. cymitquimica.comaacrjournals.orgnih.gov

The primary enzyme responsible for nicotine N-glucuronidation in the human liver is UGT2B10. aacrjournals.orgoup.comresearchgate.netnih.govdrughunter.com Studies using human liver microsomes (HLM) and recombinant UGT enzymes have demonstrated that UGT2B10 is a high-affinity, efficient catalyst for this reaction. aacrjournals.orgbevital.no While other UGT isoforms have been investigated, their roles appear to be minor. UGT1A4 has been shown to catalyze the reaction, but with a significantly lower affinity (higher KM value) compared to UGT2B10. aacrjournals.orgnii.ac.jpnih.govcapes.gov.br Some research has also suggested potential minor contributions from UGT1A1 and UGT1A9. researchgate.netnii.ac.jp The expression of UGT enzymes can be influenced by smoking itself, which has been shown to upregulate their expression in various tissues. bilkent.edu.tr

Quantitative Contribution of N-Glucuronidation to Nicotine Elimination

The N-glucuronidation pathway is a variable, but important, component of nicotine clearance. On average, direct N-glucuronidation of nicotine accounts for a minority of its total elimination, with studies reporting figures ranging from 3-5% to less than 10% of an administered nicotine dose being converted to nicotine N-glucuronide. nih.govoup.compharmgkb.orgaacrjournals.org

However, there is substantial interindividual variability in this metabolic route. aacrjournals.orgnih.gov In some individuals, this compound can constitute a much larger portion of the excreted nicotine dose, reaching as high as 40%. oup.comaacrjournals.orgnih.gov When considering all glucuronidated metabolites together (including those of nicotine's downstream products), they can represent a significant fraction of total urinary metabolites, with some reports indicating they comprise up to 22-31% of these compounds. aacrjournals.orgnih.gov This variability is largely attributed to genetic polymorphisms in the UGT2B10 enzyme. aacrjournals.orgoup.com

FindingReported ContributionSource(s)
Average conversion to nicotine glucuronide3–5% of nicotine dose nih.govpharmgkb.org
Typical metabolic clearance via N-glucuronidation<10% of metabolism oup.comaacrjournals.org
Upper range in some individualsUp to 40% of excreted nicotine dose oup.comaacrjournals.orgnih.gov
Total glucuronidated metabolites (nicotine, cotinine (B1669453), etc.)~22% to 31% of total urinary metabolites aacrjournals.orgnih.gov

Interrelationships with Other Nicotine Metabolic Pathways

Nicotine is primarily metabolized via three parallel pathways: C-oxidation, N-glucuronidation, and N-oxidation. oup.comresearchgate.net The activity of the dominant C-oxidation pathway directly influences the flux through the N-glucuronidation pathway.

N-Glucuronidation and C-Oxidation (CYP2A6-mediated)

The main route of nicotine metabolism, accounting for over 75% in most smokers, is C-oxidation. oup.comnih.gov This reaction is catalyzed predominantly by the cytochrome P450 2A6 (CYP2A6) enzyme, which converts nicotine to an intermediate iminium ion that is subsequently oxidized to cotinine. oup.comnih.govnii.ac.jp

The N-glucuronidation and C-oxidation pathways compete for the same substrate, nicotine. nih.gov Research has established an inverse relationship between the activities of these two pathways. nih.govaacrjournals.org In individuals with genetically determined low CYP2A6 activity (poor metabolizers), a greater proportion of nicotine is shunted towards the N-glucuronidation pathway. nih.gov For instance, the proportion of nicotine metabolized by N-glucuronidation in Japanese Americans, who have a high prevalence of low-activity CYP2A6 alleles, is significantly higher than in other ethnic groups with more active C-oxidation. researchgate.netnih.gov Conversely, smokers who carry genetic variants of UGT2B10 that reduce glucuronidation activity exhibit increased levels of C-oxidation products, as more nicotine becomes available to the CYP2A6 pathway. oup.comnih.gov

N-Glucuronidation and N-Oxidation (FMO-mediated)

A third, minor pathway for nicotine metabolism is N-oxidation, catalyzed by flavin-containing monooxygenase (FMO) enzymes, primarily FMO3. oup.comaacrjournals.org This pathway typically accounts for about 4-7% of nicotine elimination and results in the formation of nicotine N'-oxide. nih.govpharmgkb.org Similar to glucuronidation, N-oxidation demonstrates an inverse relationship with C-oxidation; subjects with deficient CYP2A6 activity show increased nicotine N'-oxidation. aacrjournals.org However, the direct interplay between N-glucuronidation and N-oxidation appears less pronounced. A study examining smokers with different UGT2B10 genotypes found no significant difference in the amount of excreted nicotine N'-oxide between individuals with normal versus reduced glucuronidation activity. nih.gov This suggests that while both are alternative pathways to C-oxidation, a reduction in glucuronidation does not necessarily lead to a compensatory increase in N-oxidation.

Glucuronidation of Nicotine Metabolites

Glucuronidation is not limited to nicotine itself but is also a key detoxification step for its primary metabolites, most notably cotinine.

Cotinine N-Glucuronidation

Cotinine, the major metabolite of nicotine, also undergoes Phase II conjugation to form cotinine N-glucuronide. aacrjournals.orgnih.govnih.gov This reaction is catalyzed by the same primary enzyme responsible for nicotine glucuronidation, UGT2B10, with UGT1A4 also capable of the reaction but to a lesser extent. aacrjournals.orgoup.comresearchgate.netnih.gov In smokers' urine, cotinine glucuronide accounts for approximately 12-17% of the total nicotine dose recovered as metabolites. nih.gov

A strong correlation exists between an individual's capacity to glucuronidate nicotine and their capacity to glucuronidate cotinine. aacrjournals.orgnih.gov Genetic polymorphisms that impair UGT2B10 function, such as the Asp67Tyr variant (UGT2B10*2), lead to a significant reduction in the formation of both this compound and cotinine N-glucuronide. aacrjournals.orgnih.govnih.gov Studies have shown that individuals heterozygous for this variant have significantly lower urinary ratios of both glucuronides compared to wild-type individuals. aacrjournals.orgnih.gov The effect is even more pronounced in individuals homozygous for the variant allele, who exhibit a near-complete loss of N-glucuronidation for both compounds. aacrjournals.orgnih.gov

Table: Impact of UGT2B10 Genotype on Glucuronide Formation in Smokers
UGT2B10 GenotypeRelative Nicotine-Glucuronide LevelRelative Cotinine-Glucuronide LevelSource(s)
Wild-type (1/1)100% (Reference)100% (Reference) nih.gov
Heterozygous (1/2)~45-53% lower than wild-type~61-64% lower than wild-type nih.gov
Homozygous (2/2)~95% lower than wild-type~98% lower than wild-type nih.gov

Trans-3′-Hydroxycotinine O-Glucuronidation

The metabolic journey of nicotine does not end with oxidation. One of the key phase II detoxification reactions for nicotine metabolites is glucuronidation, a process that increases their water solubility and facilitates their excretion from the body. wustl.eduaacrjournals.org Trans-3′-hydroxycotinine (3HC), a major oxidative metabolite of cotinine, undergoes extensive glucuronidation. nih.govnih.gov This conjugation with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govphysiology.org For 3HC, this process can occur at two different sites on the molecule, leading to distinct glucuronide products.

In human liver microsomes, 3HC can be either O-glucuronidated at its 3′-hydroxyl group to form trans-3′-hydroxycotinine-O-glucuronide (3HC-O-Gluc), or N-glucuronidated on the nitrogen of its pyridine ring to create 3HC-N-glucuronide. nih.govplos.org While both pathways are possible in vitro, 3HC-O-Gluc is the primary glucuronide metabolite found in the urine of smokers, whereas 3HC-N-glucuronide is generally not detected in vivo. aacrjournals.orgplos.org

Several UGT enzymes have been identified as catalysts for these reactions. Comprehensive screening of human UGT1A and UGT2B enzymes has revealed that UGT2B17 exhibits the highest activity for 3HC O-glucuronidation. nih.govnih.gov Other enzymes, including UGT1A9 and UGT2B7, also contribute to the formation of 3HC-O-Gluc. nih.govaacrjournals.orgaacrjournals.org For the N-glucuronidation pathway, UGT2B10 shows the most significant activity, followed by UGT1A4. nih.govnih.gov

The distinct enzymatic pathways for the glucuronidation of nicotine, cotinine, and 3HC are noteworthy. Nicotine and cotinine are primarily N-glucuronidated by UGT2B10. aacrjournals.orgaacrjournals.org In contrast, the O-glucuronidation of 3HC involves a different set of primary enzymes (UGT2B17, UGT1A9, UGT2B7). aacrjournals.orgaacrjournals.org This enzymatic separation is supported by in vivo observations, which show a strong correlation between the urinary ratios of nicotine-glucuronide and cotinine-glucuronide, but a poor correlation between these and the 3HC-O-glucuronide ratio. aacrjournals.orgingentaconnect.com

Table 1: UGT Enzymes Involved in trans-3′-hydroxycotinine Glucuronidation

Detailed Research Findings

Kinetic studies have quantified the affinity of various UGT enzymes for 3HC, providing insight into their relative contributions. For O-glucuronidation, UGT2B17 demonstrates a significantly higher affinity (lower Kₘ value) compared to other enzymes. nih.gov Its Kₘ of 8.3 mmol/l is approximately four times lower than that of UGT1A9 (35 mmol/l) and UGT2B7 (31 mmol/l), indicating a more efficient catalytic process at lower substrate concentrations. nih.gov Similarly, for N-glucuronidation, UGT2B10 (Kₘ = 13 mmol/l) is about four times more efficient than UGT1A4 (Kₘ = 57 mmol/l). nih.gov

Table 2: Michaelis-Menten Constants (Kₘ) for 3HC Glucuronidation by UGT Isoforms

Source: Data compiled from Chen et al., 2012. nih.gov

Despite the influence of UGT2B17 genetics on 3HC clearance, studies have found that this variation does not alter the nicotine metabolite ratio (NMR), which is the ratio of 3HC to cotinine. plos.orgcaymanchem.com The NMR is a widely used biomarker for the activity of the CYP2A6 enzyme, which governs the primary oxidative metabolism of nicotine and cotinine. plos.orgcaymanchem.com The finding that slower 3HC glucuronidation does not impact the NMR reinforces its reliability as an indicator of CYP2A6-mediated nicotine metabolism, independent of downstream metabolic variations. plos.org


Genetic Determinants of Nicotine N Glucuronidation Phenotypes

Genetic Polymorphisms in UDP-Glucuronosyltransferase Genes

Genetic variations within the UDP-glucuronosyltransferase (UGT) superfamily of enzymes are primary determinants of an individual's capacity for nicotine (B1678760) N-glucuronidation. The UGT2B10 enzyme is the main catalyst for the N-glucuronidation of both nicotine and its primary metabolite, cotinine (B1669453). oup.comnih.govaacrjournals.orgaacrjournals.org

Several key genetic polymorphisms in the UGT2B10 gene have been identified that significantly alter enzyme function, leading to reduced glucuronidation activity.

Asp67Tyr (rs61750900): This is a missense mutation where an aspartic acid residue is replaced by tyrosine at codon 67 of the UGT2B10 enzyme. oup.comnih.govaacrjournals.org This single nucleotide polymorphism (SNP) results in a variant enzyme with significantly decreased catalytic efficiency for both nicotine and cotinine N-glucuronidation. aacrjournals.orgnih.gov Individuals carrying the Tyr67 allele (also referred to as UGT2B10*2) exhibit a reduced capacity to form nicotine-N-glucuronide and cotinine-N-glucuronide. nih.govnih.gov In vitro studies have shown that this variant leads to a near-inactivation of the UGT2B10 enzyme. aacrjournals.org

rs116294140: This SNP is a splice variant located in the UGT2B10 gene. oup.comnih.gov It is particularly prevalent in individuals of African descent. nih.govscispace.com This variant leads to altered splicing of the gene's messenger RNA, resulting in a non-functional or absent enzyme. nih.gov Consequently, carriers of this variant allele show markedly reduced nicotine and cotinine N-glucuronidation. oup.comnih.gov In African American smokers, this splice variant is the primary contributor to the observed lower rates of nicotine glucuronidation. oup.comnih.gov

Together, the Asp67Tyr missense mutation and the rs116294140 splice variant can account for a substantial portion—up to 33%—of the variation seen in nicotine glucuronidation among smokers. oup.comnih.govoup.com

While UGT2B10 is central to nicotine and cotinine N-glucuronidation, other UGT enzymes are responsible for metabolizing subsequent products. The enzyme UGT2B17 is a key catalyst in the O-glucuronidation of trans-3'-hydroxycotinine (3-HCOT), a major downstream metabolite of nicotine. nih.govnih.gov A common polymorphism in the UGT2B17 gene involves a whole-gene deletion (UGT2B17*2). nih.govplos.org

While UGT2B10 and UGT2B17 are major players, other UGT enzymes contribute to the glucuronidation of nicotine and its metabolites, though their roles appear to be less prominent.

UGT1A4: In vitro studies have shown that UGT1A4 can catalyze the N-glucuronidation of nicotine and cotinine, but it is a less efficient catalyst than UGT2B10. aacrjournals.orgnih.gov

UGT1A9 and UGT2B7: These enzymes are involved in the O-glucuronidation of 3-HCOT. aacrjournals.orgnii.ac.jp Genetic variants in UGT2B7 have been nominally associated with 3HC glucuronidation in African Americans. nih.gov

Other UGT2B10 Variants: Genome-wide association studies have identified numerous other SNPs within the UGT2B10 gene region that are strongly associated with nicotine and cotinine glucuronidation levels. aacrjournals.org For instance, variants like rs2331559 and rs11726322 in European Americans, and rs835309 in African Americans, have been significantly linked to cotinine glucuronidation rates. nih.gov

UGT2B17 Deletion Polymorphism

Influence of Genetic Variants on N-Glucuronidation Rates

The presence of specific genetic variants directly translates to measurable differences in the rates of nicotine and metabolite glucuronidation.

Smokers carrying at least one copy of the UGT2B10 Asp67Tyr variant allele exhibit significantly lower glucuronidation activity. nih.gov Compared to individuals with the wild-type genotype, heterozygotes show a 50% lower ratio of nicotine-glucuronide to nicotine and a 60% lower ratio of cotinine-glucuronide to cotinine in their urine. nih.gov

The impact is even more pronounced when considering different genotypes for the UGT2B10 codon 67 polymorphism. A study in Caucasian smokers demonstrated a clear gene-dose effect. nih.gov

Table 1: Impact of UGT2B10 (Asp67Tyr) Genotype on Nicotine and Cotinine Glucuronide Levels in Caucasian Smokers
GenotypeNicotine-Glucuronide Levels (Reduction vs. Wild-Type)Cotinine-Glucuronide Levels (Reduction vs. Wild-Type)
Wild-Type (1/1)BaselineBaseline
Heterozygous (1/2)42% lower48% lower
Homozygous (2/2)95% lower98% lower

Data sourced from Chen et al. (2010). nih.gov

Similarly, the UGT2B17 gene deletion significantly reduces the glucuronidation rate of 3-HCOT. Smokers homozygous for the deletion (2/2) show a 42% decrease in urinary 3HC-glucuronide levels compared to individuals with the wild-type (1/1) genotype. nih.gov

These genetic variations in UGT enzymes not only reduce the formation of glucuronide conjugates but can also lead to a compensatory increase in other metabolic pathways, such as C-oxidation. oup.comnih.govoup.com

Ethnic and Racial Variations in N-Glucuronidation Capacity

The capacity for nicotine N-glucuronidation varies significantly across different ethnic and racial groups. oup.comaacrjournals.org These differences are largely driven by the varying frequencies of key UGT2B10 polymorphisms in different populations.

Studies comparing multiple ethnic groups have consistently shown that African American smokers have the lowest rates of N-glucuronidation for both nicotine and cotinine. oup.comnih.govnih.govoup.com Compared to White smokers, nicotine and cotinine glucuronide ratios can be two- to three-fold lower in African Americans. oup.comoup.com This reduced glucuronidation capacity is a primary reason for the higher plasma cotinine levels often observed in African American smokers for a given level of nicotine intake. nih.govscispace.com

The primary genetic factor underlying this ethnic difference is the high prevalence of the UGT2B10 splice variant (rs116294140) in populations of African ancestry. nih.govscispace.com

Table 2: Allele Frequencies of Key UGT Variants in Different Ethnic/Racial Groups
Genetic VariantPopulationAllele Frequency
UGT2B10 Splice Variant (rs116294140)African Americans35% - 39%
European Americans (Whites)0.4%
UGT2B10 Asp67Tyr (rs61750900)European Americans (Whites)9.1% - 10.5%
African Americans~1%
UGT2B17 Deletion (*2)Asians&lt;80%
Caucasians~30%
African Americans&lt;25%

Data compiled from multiple sources. aacrjournals.orgaacrjournals.orgscispace.complos.org

A large multiethnic study involving European Americans, African Americans, Latinos, Japanese Americans, and Native Hawaiians confirmed these distinct metabolic profiles. oup.comoup.comaacrjournals.org While N-glucuronidation was lowest in African Americans, C-oxidation pathways were found to be lowest in Japanese Americans and Native Hawaiians. oup.comoup.com These genetically determined ethnic differences in metabolic pathways underscore the complexity of nicotine metabolism and its impact on smoking behaviors and associated health risks. oup.com

Analytical Methodologies for Nicotine N Glucuronide Quantification and Characterization

Chromatographic Techniques

Chromatography is the cornerstone for separating Nicotine (B1678760) N-glucuronide from other nicotine metabolites and endogenous components in complex biological samples like urine and plasma. The choice of chromatographic technique significantly impacts the resolution, speed, and sensitivity of the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of nicotine and its metabolites, including Nicotine N-glucuronide. nih.govnih.govcriver.com This is due to its high selectivity, sensitivity, and ability to handle complex matrices. nih.govnih.gov Ultra-performance liquid chromatography (UPLC), a variation of high-performance liquid chromatography (HPLC) that uses smaller particle size columns, offers even faster analysis times and improved resolution. criver.comnih.gov

LC-MS/MS methods are versatile and have been developed for various biological samples, including urine, plasma, and even rat brain tissue. nih.govcriver.complos.orgnih.gov These methods often employ reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. nih.govnih.gov The separation of analytes is achieved by a gradient elution, where the composition of the mobile phase is changed over time. nih.gov

A key advantage of LC-MS/MS is its ability to perform direct quantification of glucuronide conjugates without the need for prior enzymatic hydrolysis. nih.govscholaris.ca This simplifies the sample preparation process and reduces analytical time. scholaris.ca The mass spectrometer is typically operated in the positive ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for quantification. nih.govcriver.com MRM provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. researchgate.net

Several LC-MS/MS methods have been validated according to regulatory guidelines, demonstrating excellent selectivity, precision, accuracy, and robustness. nih.govresearchgate.net The limits of quantification (LOQ) for these methods are typically in the low nanogram per milliliter (ng/mL) range, making them suitable for detecting the concentrations of nicotine metabolites found in smokers. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of nicotine metabolites. mdpi.comresearchgate.net While often coupled with mass spectrometry, HPLC with ultraviolet (UV) detection can also be employed, particularly for in vitro studies where concentrations are higher. nih.gov

HPLC methods for this compound often utilize ion-pair chromatography with a C18 column. nih.gov Ion-pair chromatography involves the addition of a reagent to the mobile phase that forms an ion pair with the charged analyte, allowing for its retention on a reversed-phase column.

One of the challenges in using HPLC for this compound analysis is the potential for co-elution with other metabolites. However, careful optimization of the mobile phase composition and gradient can achieve good separation. researchgate.net For instance, a method was developed for the determination of N-glucuronidation of nicotine and cotinine (B1669453) in human liver microsomes using HPLC with UV detection, achieving a limit of quantification of 10 pmol per 200 microliter mixture. nih.gov

It is important to note that while HPLC with UV detection is a viable option, it generally has lower sensitivity and specificity compared to LC-MS/MS. nih.govmdpi.com Therefore, for the analysis of nicotine metabolites in biological samples from smokers, where concentrations can be low and the matrix is complex, LC-MS/MS is the preferred method. mdpi.com

Mass Spectrometry Approaches

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the quantification and characterization of this compound, providing both quantitative data and structural information.

Direct Quantification of Glucuronide Conjugates

Direct quantification of intact glucuronide conjugates, including this compound, is a significant advantage of using LC-MS/MS. nih.govscholaris.ca This approach eliminates the need for enzymatic hydrolysis, which can be time-consuming and introduce variability. coresta.orgnih.gov

In direct analysis, the glucuronide conjugate is separated by liquid chromatography and then directly introduced into the mass spectrometer. nih.gov The mass spectrometer is set to monitor the specific mass transition of the intact glucuronide, ensuring high specificity. capes.gov.br This method has been successfully applied to the simultaneous determination of nicotine and several of its metabolites, including their glucuronide conjugates, in urine. nih.govcapes.gov.br

The direct approach is considered superior to indirect methods as it provides more accurate and reliable quantification of the glucuronide metabolites. nih.govresearchgate.net It also allows for a more comprehensive assessment of nicotine metabolism, as it can differentiate between the free and conjugated forms of the metabolites. nih.gov

Table 1: Comparison of Direct and Indirect Quantification Methods

FeatureDirect QuantificationIndirect Quantification
PrincipleMeasures the intact glucuronide conjugate. nih.govMeasures the aglycone after enzymatic hydrolysis. coresta.org
Sample PreparationSimpler, no hydrolysis step required. scholaris.caRequires an additional enzymatic hydrolysis step. nih.gov
Analysis TimeFaster due to fewer sample preparation steps. scholaris.caLonger due to the hydrolysis incubation. coresta.org
AccuracyGenerally considered more accurate. nih.govCan be affected by incomplete hydrolysis. nih.gov
CostMay require more expensive labeled internal standards for each glucuronide. coresta.orgCan use less expensive internal standards for the aglycones. coresta.org

Indirect Quantification via Enzymatic Hydrolysis with β-Glucuronidase

Indirect quantification is a traditional approach that involves the enzymatic cleavage of the glucuronide bond using β-glucuronidase, followed by the quantification of the released aglycone (in this case, nicotine). plos.orgcoresta.org The concentration of this compound is then calculated as the difference between the total nicotine concentration (measured after hydrolysis) and the free nicotine concentration (measured before hydrolysis). oup.comoup.com

This method has been widely used and can be performed with both gas chromatography (GC) and liquid chromatography (LC) based techniques. coresta.org However, it has several drawbacks. The enzymatic hydrolysis step can be incomplete, leading to an underestimation of the glucuronide concentration. nih.gov The process is also more time-consuming and labor-intensive compared to direct analysis. coresta.org

Application of Stable-Isotope Dilution Assays

Stable-isotope dilution analysis is a highly accurate and precise quantification technique that is commonly used in conjunction with mass spectrometry for the analysis of nicotine metabolites. plos.orgspringernature.com This method involves adding a known amount of a stable-isotope labeled internal standard to the sample before any sample preparation steps. nih.govcapes.gov.br

The internal standard is a form of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.govchromatographyonline.com For this compound analysis, deuterium-labeled analogs like d₃-nicotine-N-glucuronide are often used. researchgate.net

The key advantage of this technique is that the internal standard behaves chemically and physically identically to the analyte of interest throughout the extraction, chromatography, and ionization processes. Therefore, any loss of analyte during sample processing is compensated for by a proportional loss of the internal standard. nih.gov The concentration of the analyte is then determined by measuring the ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard. cdc.gov

The use of stable-isotope labeled internal standards significantly improves the accuracy, precision, and robustness of the analytical method, making it the preferred approach for quantitative bioanalysis. plos.orgchromatographyonline.com

Structural Elucidation Techniques (e.g., MSn, Nuclear Magnetic Resonance)

The definitive identification of this compound relies on a combination of powerful analytical techniques, primarily tandem mass spectrometry (MSn) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed information about the molecule's mass, structure, and the specific site of glucuronic acid conjugation.

Tandem Mass Spectrometry (MSn)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for both quantifying and structurally characterizing this compound. nih.gov In positive ion mode using electrospray ionization (ESI), the parent molecule is protonated, yielding a molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 339.

Subsequent fragmentation of this parent ion in the mass spectrometer, a process known as tandem MS (or MS/MS), provides characteristic product ions that confirm the structure. The most significant fragmentation event is the neutral loss of the glucuronic acid moiety (176 Da), which results in the detection of a product ion at m/z 163. aacrjournals.org This product ion corresponds to protonated nicotine, confirming the basic structure of the metabolite. This transition (m/z 339 → 163) is highly specific and frequently used in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) assays for the selective quantification of this compound in complex biological matrices like urine and plasma. nih.govresearchgate.net

Table 1: Key Mass Spectrometry Data for this compound
Ion TypeMass-to-Charge Ratio (m/z)DescriptionReference
Parent Ion [M+H]⁺339Protonated molecule of this compound.
Product Ion163Protonated nicotine, resulting from the neutral loss of the glucuronic acid moiety (176 Da). aacrjournals.org
Monitored Transition339 → 163Specific transition used for quantification in MRM/SRM assays. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR)

While MSn provides mass and fragmentation data, NMR spectroscopy offers definitive structural confirmation. NMR analysis was instrumental in confirming that glucuronidation occurs at the nitrogen atom of the pyridine (B92270) ring. acs.org This created a quaternary ammonium (B1175870) glucuronide, a specific type of conjugate. Studies using NMR have confirmed the structure of the N-glucuronide of trans-3'-hydroxycotinine, a related metabolite, demonstrating the power of this technique in distinguishing between potential isomers, such as N-glucuronides and O-glucuronides. acs.org The structural characterization of isomeric glucuronide conjugates can be challenging, but NMR analysis provides the necessary detail to confirm the precise site of conjugation. nih.govresearchgate.net

Sample Preparation Techniques

The accurate measurement of this compound from biological samples such as urine or plasma necessitates an effective sample preparation step to remove interfering substances.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely adopted and robust method for the extraction and concentration of nicotine and its metabolites, including this compound, from complex biological fluids. nih.govtandfonline.com The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes of interest. Interfering compounds are washed away, and the purified analytes are then eluted with a suitable solvent. tandfonline.com

Various SPE sorbents have been successfully employed. Early methods utilized C18 reversed-phase cartridges. nih.gov More recent and high-throughput methods often employ mixed-mode SPE cartridges, which combine reversed-phase and cation-exchange properties. acs.org This dual retention mechanism is particularly effective for nicotine and its metabolites, as their pKa values vary, allowing for efficient capture and purification. acs.org Examples of commercially available mixed-mode cartridges used in published methods include Oasis MCX and Strata-X-C. phenomenex.comnih.gov The use of automated SPE systems can significantly improve throughput and reproducibility, making it suitable for large-scale studies. acs.orgoup.com Recovery rates for nicotine and its metabolites using SPE are generally high, often reported to be above 80-90%. acs.orgfishersci.com

Table 2: Examples of Solid Phase Extraction (SPE) Protocols for Nicotine Metabolites
SPE SorbentSample TypeKey Steps (Conditioning, Wash, Elution)RecoveryReference
C18UrineConditioning with methanol (B129727) and water. Elution details not specified.98% for cotinine. nih.gov
SOLA CX (Mixed-Mode)UrineCondition: Methanol, then 5 mM ammonium formate (B1220265) (pH 2.5). Wash: 5 mM ammonium formate (pH 2.5). Elution solvent not specified in abstract.>79.3% for nicotine, cotinine, and trans-3-hydroxycotinine. fishersci.com
Strata-X-C (Mixed-Mode)UrineUsed for sample clean-up and concentration prior to LC-MS/MS. Specific protocol details not provided in abstract.Not specified. phenomenex.com
Mixed-Mode (Reversed-phase and cation-exchange)UrineWash: 2% formic acid. Elute: Basic methanol. Automated system with customized pressure functions.>88% for 14 tobacco-related analytes. acs.org
Oasis MCX (Mixed-Mode)PlasmaUsed for initial solid phase extraction prior to GC/MS analysis of cotinine and trans-3'-hydroxycotinine.Not specified. nih.gov

In Vitro Research Applications and Models for Nicotine N Glucuronide

Human Liver Microsomal Studies

Human liver microsomes (HLMs) serve as a primary in vitro model for studying the metabolism of nicotine (B1678760) to Nicotine N-glucuronide. These preparations contain a rich complement of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), in a physiologically relevant membrane environment.

Research using HLMs has demonstrated significant interindividual variability in the rate of this compound formation. nih.govif-pan.krakow.pl In one study involving 15 HLM samples, the rates of nicotine glucuronidation ranged from 146 to 673 pmol/min/mg of protein. nih.gov This variability is likely due to differences in the expression levels of the UGT enzymes responsible for this metabolic step. A strong correlation has been observed between the rates of nicotine and cotinine (B1669453) N-glucuronidation in HLMs, suggesting that the same enzyme or enzymes catalyze both reactions. nih.gov

Kinetic studies with pooled HLMs have determined the Michaelis-Menten constant (Km) for this compound formation. One study reported a Km value of 0.33 mM for nicotine. wsu.eduresearchgate.net Another study using pooled HLMs found a Km of 5.4 mM for the formation of S(-)-cotinine N1-glucuronide, a related metabolite, with a Vmax of 696 pmol/min/mg. nih.gov The apparent intrinsic clearance for S(-)-nicotine N1-glucuronide formation was found to be nine times higher than that for S(-)-cotinine N1-glucuronide. nih.gov

Furthermore, HLM studies have been crucial in identifying the primary UGT isoform responsible for nicotine N-glucuronidation. While initial hypotheses pointed towards UGT1A4, subsequent research using HLMs in conjunction with genetic analysis has firmly established UGT2B10 as the principal catalyst. wsu.eduresearchgate.nethelsinki.fiaacrjournals.orghelsinki.fi Studies have shown that HLM samples from individuals with genetic variants of UGT2B10, such as the 2/2 genotype, exhibit significantly lower or no this compound formation. aacrjournals.org For instance, levels of nicotine- and cotinine-glucuronide were 21% to 30% lower in HLM from subjects with the UGT2B10 (1/2) genotype compared to those with the wild-type genotype. aacrjournals.org

Table 1: Nicotine Glucuronidation Rates in Human Liver Microsomes

HLM Sample Set Range of Nicotine Glucuronidation Rates (pmol/min/mg protein) Reference
14 Samples 146 - 673 nih.gov

Recombinant UDP-Glucuronosyltransferase Enzyme Systems

To pinpoint the specific UGT isoforms involved in this compound formation, researchers utilize recombinant enzyme systems. These systems involve expressing a single, known UGT isoform in a host cell line, such as insect cells (e.g., baculovirus-infected Sf9 cells) or mammalian cells (e.g., HEK293 or V79 cells), and then using microsomal fractions from these cells for in vitro assays. nih.govaacrjournals.orghelsinki.fi

Early investigations using this approach implicated UGT1A4 in nicotine N-glucuronidation. nih.govaacrjournals.org However, subsequent and more comprehensive studies identified UGT2B10 as the far more efficient catalyst. wsu.eduresearchgate.netnih.gov Recombinant UGT2B10 exhibits a much lower Km for nicotine (0.29 mM) compared to recombinant UGT1A4 (2.4 mM), indicating a higher affinity. wsu.eduresearchgate.net Microsomes from UGT2B10-overexpressing HEK293 cells showed apparent KM values for nicotine and cotinine that were 37- and 3-fold lower, respectively, than those from UGT1A4-overexpressing cells. aacrjournals.orgacs.org

Studies have also examined the activity of other UGT isoforms. UGT1A3 and UGT1A9 have been shown to catalyze nicotine glucuronidation, but at rates more than 30-fold lower than UGT1A4 in some systems. nih.gov Interestingly, cell lysates from V79-expressed UGT1A9 showed a 17-fold greater rate of nicotine glucuronidation compared to UGT1A9 Supersomes, highlighting potential differences based on the expression system. nih.gov Other tested isoforms, including UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A10, UGT2B7, and UGT2B15, did not show any catalytic activity towards nicotine or cotinine N-glucuronidation. nih.gov

Table 2: Kinetic Parameters of Recombinant UGTs for Nicotine Glucuronidation

UGT Isoform Km (mM) Expression System Reference
UGT2B10 0.29 Recombinant wsu.eduresearchgate.net
UGT1A4 2.4 Recombinant wsu.eduresearchgate.net
UGT2B10 (WT) Similar to HLM HEK293 cells aacrjournals.org

Cell-Based Expression Systems

Cell-based expression systems, such as genetically engineered HEK293 and V79 cells, provide a valuable platform for studying the function and genetic variants of specific UGT enzymes. nih.govaacrjournals.orghelsinki.fi These models allow for the controlled expression of a particular UGT isoform, enabling detailed characterization of its catalytic activity towards nicotine.

A significant application of these systems has been the investigation of UGT2B10 genetic polymorphisms. For example, the UGT2B10*2 variant, which results from a missense mutation (Asp67Tyr), has been extensively studied. nih.govoup.com When this variant was expressed in HEK293 cells, the resulting microsomes showed little to no glucuronidation activity towards nicotine or cotinine, in stark contrast to the high activity observed with the wild-type UGT2B10. aacrjournals.orgacs.org This finding directly demonstrates the loss of function associated with this specific genetic polymorphism.

These cell-based models have also been used to compare the catalytic efficiencies of different UGT isoforms. As mentioned earlier, microsomes from UGT2B10-overexpressing HEK293 cells displayed significantly higher activity for nicotine and cotinine N-glucuronidation compared to those overexpressing UGT1A4. aacrjournals.org Furthermore, comparisons between different expression systems, such as V79-expressed UGT1A9 and UGT1A9 Supersomes, have revealed that the cellular environment can influence the measured enzyme activity. nih.gov

In Vivo Research Applications and Non Clinical Animal Models for Nicotine N Glucuronide

Comparative Species Metabolism of Nicotine (B1678760) N-Glucuronide

The metabolism of nicotine, particularly through N-glucuronidation, exhibits significant variation across different animal species. This variability is a key consideration in preclinical research, as the choice of animal model can greatly influence the translational relevance of the findings to humans.

Primate Models for N-Glucuronidation

Nonhuman primates, such as squirrel monkeys and African green monkeys, are often considered valuable models for studying nicotine metabolism due to their physiological and genetic similarities to humans. researchgate.netresearchgate.net Research has shown that, like in humans, a significant portion of nicotine metabolism in African green monkeys is mediated by a CYP2A6-like protein. researchgate.net

A physiologically-based pharmacokinetic (PBPK) model developed for squirrel monkeys characterized the disposition of nicotine and its metabolites, including trans-3'-hydroxycotinine glucuronide. researchgate.net This model was instrumental in identifying potential age-related differences in nicotine pharmacokinetics between adolescent and adult nonhuman primates. researchgate.net Such models, calibrated with in vitro metabolic data and in vivo plasma and urine concentrations, are essential for understanding the complex interplay of various metabolic pathways. researchgate.net While N-oxidation and glucuronidation are known metabolic routes for nicotine and cotinine (B1669453) in humans, the specific contributions of enzymes like UGT1A9 are also considered in primate models. researchgate.net

Rodent Models for Nicotine Metabolism

Rodent models, particularly rats and mice, are extensively used in non-clinical toxicological and pharmacokinetic studies of nicotine. oup.comscholaris.ca However, there are notable differences in nicotine metabolism between rodents and primates.

In rats, nicotine-1'-N-oxide is a major metabolite, a pathway that is less prominent in humans. if-pan.krakow.pl Studies in Sprague-Dawley rats have been fundamental in characterizing the pharmacokinetics of nicotine and its primary metabolites, cotinine and trans-3'-hydroxycotinine, across various administration routes. oup.com These studies have shown that nicotine is rapidly distributed to tissues and extensively metabolized. oup.com While nicotine and cotinine are major urinary excretions, their glucuronide conjugates are also important metabolites. oup.comnih.gov A study using in vivo microdialysis in Sprague-Dawley rats successfully determined the pharmacokinetic profiles of nicotine and nine of its metabolites, including nicotine-N-glucuronide and cotinine-N-glucuronide. nih.gov The mean half-life of nicotine-N-glucuronide in rat plasma was found to be 341 minutes. nih.gov

Mouse models, such as the DBA/2 and C57BL/6 strains, have been used to investigate genetic differences in nicotine metabolism. researchgate.net While the conversion of nicotine to cotinine was similar between these strains, significant differences were observed in the subsequent metabolism of cotinine, which was less efficient in DBA/2 mice. researchgate.net This was attributed to differences in the activity of the CYP2A5 enzyme, which mediates both nicotine and cotinine metabolism in mice. researchgate.net Furthermore, humanized UGT1 mice have been developed to study the role of human UGT enzymes in the brain, where nicotine was found to induce the expression of UGT1A3 mRNA. nih.gov

It's important to note that the half-life of nicotine is significantly shorter in rodents compared to humans, a factor that must be considered when designing and interpreting studies. nih.govnih.gov

Evaluation of Metabolic Profiles in Animal Studies

The evaluation of metabolic profiles in animal studies provides a comprehensive picture of how nicotine is processed in the body. This involves quantifying the parent compound and its various metabolites in biological matrices like plasma, urine, and various tissues.

In a detailed study with Sprague-Dawley rats, the distribution of nicotine and its metabolites was assessed in plasma, brain, heart, lung, liver, kidney, and muscle. oup.com The kidney showed the highest levels of nicotine and cotinine, while the lung had the highest concentration of 3-OH-cotinine. oup.com The elimination of nicotine and its metabolites was found to follow first-order kinetics, with the half-lives being independent of the dose and route of administration. oup.com

The following table summarizes the pharmacokinetic parameters of nicotine and its metabolites in male Sprague-Dawley rats after a single intravenous infusion.

Compoundt1/2 (h)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)
Nicotine0.83-1.0410.83-747.50.08-0.1717.42-1792
Cotinine6.13-7.83---
3-OH-Cotinine6.75-8.15---
Data derived from a study involving single intravenous infusions at varying doses. oup.com

Another study in rats provided detailed half-life data for a wider range of nicotine metabolites in plasma. nih.gov

MetaboliteMean Half-Life (min)
Nicotine63
Cotinine291
Nornicotine175
Norcotinine440
Nicotine-N'-oxide251
Cotinine-N'-oxide451
trans-3'-hydroxy-cotinine322
Nicotine-N-glucuronide 341
Cotinine-N-glucuronide488
trans-3'-hydroxy-cotinine-O-glucuronide516
Data from a study in Sprague-Dawley rats after intraperitoneal administration. nih.gov

These detailed metabolic profiles from animal studies are invaluable for developing physiologically based pharmacokinetic (PBPK) models. oup.com PBPK models can then be used to simulate nicotine disposition under various exposure scenarios and to extrapolate findings from animal models to humans, aiding in risk assessment and the development of therapeutic strategies.

Biomarker Research Applications of Nicotine N Glucuronide

Quantification of Nicotine (B1678760) Exposure via Total Nicotine Equivalents

Nicotine N-glucuronide is a critical component in the comprehensive assessment of nicotine exposure through the measurement of total nicotine equivalents (TNE). oup.comnih.gov TNE is a robust biomarker that represents the molar sum of nicotine and its major metabolites in urine. nih.gov This approach provides a more accurate measure of total nicotine intake than single-metabolite measurements because it accounts for individual and ethnic variability in nicotine metabolism pathways. oup.comnih.gov

The primary pathways of nicotine metabolism include C-oxidation, N-oxidation, and N-glucuronidation. oup.com While C-oxidation, catalyzed primarily by the enzyme CYP2A6, is the most dominant pathway in most individuals, the contribution of N-glucuronidation can be substantial, accounting for up to 40% of the excreted nicotine dose in some smokers. oup.comaacrjournals.org The enzyme responsible for nicotine N-glucuronidation is UDP-glucuronosyltransferase 2B10 (UGT2B10). oup.com

TNE is typically calculated as the sum of nicotine, cotinine (B1669453), 3'-hydroxycotinine (3-HCOT), and their corresponding glucuronide conjugates, along with other minor metabolites like nicotine N-oxide. nih.govumn.edu The inclusion of this compound and other glucuronidated metabolites is essential for an accurate TNE value, as it captures the portion of nicotine that is detoxified and eliminated through this pathway. oup.comumn.edu Research has demonstrated significant differences in TNE across various ethnic and racial groups, highlighting the importance of a comprehensive metabolic profile for exposure assessment. oup.com For instance, studies have shown that even when self-reported cigarette consumption is similar, TNE levels can differ significantly between populations, reflecting underlying differences in metabolic patterns. oup.com

The following table illustrates the typical contribution of various nicotine metabolites to Total Nicotine Equivalents (TNE) in smokers.

MetaboliteAverage Contribution to TNE (%)
Cotinine ~75%
trans-3'-hydroxycotinine (3-HCOT) 12-17%
Nicotine N-oxide 4-7%
This compound 3-5%
Cotinine N-glucuronide 10-15%
trans-3'-hydroxycotinine-O-glucuronide 33-40%
Nornicotine 1-2%
Norcotinine ~1%
Data compiled from multiple sources. oup.comumn.edunih.gov

Assessment of Nicotine Metabolic Rate Phenotypes

The relative proportion of this compound to other nicotine metabolites serves as a valuable tool in assessing an individual's nicotine metabolic rate phenotype. While the ratio of 3'-hydroxycotinine to cotinine (Nicotine Metabolite Ratio or NMR) is the most commonly used biomarker for CYP2A6 activity, the inclusion of glucuronidation pathways provides a more complete picture of nicotine metabolism. aacrjournals.orgaacrjournals.org

The formation of this compound represents a distinct metabolic pathway from the primary oxidative route. oup.com The ratio of this compound to unconjugated nicotine can be used to assess the activity of the UGT2B10 enzyme. nih.gov Studies have shown that this ratio can vary significantly among individuals, reflecting inherent differences in glucuronidation capacity. aacrjournals.orgnih.gov

The table below shows an example of how the urinary ratio of nicotine glucuronide to nicotine can differ based on an individual's metabolic phenotype.

Metabolic PhenotypeTypical Urinary Nicotine Glucuronide to Nicotine Ratio
Normal UGT2B10 Activity 2.03
Reduced UGT2B10 Activity (e.g., Asp67Tyr heterozygotes) 1.26
Data based on a study of smokers with different UGT2B10 genotypes. aacrjournals.org

Pharmacogenomic Studies in Nicotine Metabolism

Pharmacogenomic studies have identified key genetic variations that influence nicotine metabolism, with this compound playing a significant role in understanding the impact of these variations. The gene encoding the UGT2B10 enzyme, which is the primary catalyst for nicotine N-glucuronidation, has been a major focus of this research. oup.comnih.govnih.gov

Several single nucleotide polymorphisms (SNPs) in the UGT2B10 gene have been identified that lead to decreased or loss of enzyme function. nih.govnih.gov One of the most studied variants is the missense mutation Asp67Tyr (rs61750900), which results in reduced glucuronidation activity. aacrjournals.orgnih.gov Individuals carrying this variant allele exhibit significantly lower levels of this compound and cotinine N-glucuronide in their urine and plasma. aacrjournals.orgnih.gov

Another important variant, particularly prevalent in individuals of African descent, is a splice variant (rs116294140) that also leads to reduced UGT2B10 function. oup.comnih.gov Pharmacogenomic studies have demonstrated that these genetic variants can account for a substantial portion of the inter-individual and inter-ethnic variability observed in nicotine glucuronidation. oup.com For instance, the lower rates of nicotine N-glucuronidation observed in African American smokers compared to White smokers can be largely attributed to the higher frequency of the UGT2B10 splice variant in this population. oup.comscispace.com

The following table summarizes the effects of key UGT2B10 genetic variants on this compound levels.

UGT2B10 GenotypeEffect on this compound FormationUrinary this compound Levels
Wild-type (1/1) Normal enzyme activityNormal
Heterozygous (e.g., 1/2 or Asp67Tyr)Reduced enzyme activityDecreased by ~42-50% nih.govnih.gov
**Homozygous variant (e.g., 2/2)Loss of enzyme functionDecreased by ~95% nih.gov

Untargeted Metabolomics in Relation to Nicotine Metabolism

Untargeted metabolomics has emerged as a powerful approach for exploring the comprehensive metabolic impact of nicotine and identifying novel biomarkers. nih.govacs.org This hypothesis-free method allows for the simultaneous measurement of thousands of small molecules in a biological sample, providing a global snapshot of the metabolome. nih.gov

In the context of nicotine metabolism, untargeted metabolomics studies have been instrumental in identifying metabolites and pathways that are differentially regulated in response to nicotine exposure and between different populations of smokers. nih.govacs.org These studies have confirmed the importance of known pathways, such as C-oxidation and glucuronidation, and have also uncovered novel metabolic perturbations. acs.org

For example, untargeted metabolomics analyses of urine from smokers have identified this compound as one of the many metabolites that differ significantly between individuals with varying levels of nicotine intake and between different ethnic groups. acs.org One study comparing African American and White smokers found that metabolites in the nicotine degradation pathway, including cotinine glucuronide, were downregulated in African Americans, consistent with targeted analyses showing lower glucuronidation capacity in this group. acs.org

Furthermore, untargeted approaches have the potential to identify previously unknown metabolites of nicotine or to reveal unexpected connections between nicotine metabolism and other metabolic pathways. nih.gov By providing a broader view of the metabolic landscape, untargeted metabolomics complements traditional targeted biomarker research and can generate new hypotheses for further investigation into the complex effects of nicotine on the body. For instance, a study comparing smokers of high- and low-nicotine cigarettes identified 1150 significantly different metabolites, including NNAL-N-glucuronide, and implicated pathways such as ABC transporters and caffeine (B1668208) metabolism. nih.gov

Future Research Directions in Nicotine N Glucuronide Studies

Elucidation of Novel Enzymatic Regulators

The formation of Nicotine (B1678760) N-glucuronide is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B10 identified as the major enzyme responsible for this reaction. nih.govmdpi.comresearchgate.netaacrjournals.orgnih.govhelsinki.fi While UGT1A4 also demonstrates the ability to catalyze this N-glucuronidation, its efficiency is significantly lower than that of UGT2B10. researchgate.netaacrjournals.orgnih.gov Research has shown a strong correlation between the rates of nicotine and cotinine (B1669453) N-glucuronidation in human liver microsomes, suggesting a common enzymatic pathway largely driven by UGT2B10. researchgate.netaacrjournals.orgacs.org

Future research should focus on identifying other potential enzymatic regulators that may influence the activity or expression of UGT2B10. This includes exploring the roles of upstream signaling molecules, transcription factors, and post-translational modifications that could modulate UGT2B10 function. Investigating the potential involvement of other UGT isoforms, such as UGT1A1, UGT1A9, and UGT2B7, in specific tissues or under certain physiological conditions could also provide a more complete picture of Nicotine N-glucuronide formation. mdpi.com Furthermore, the impact of non-genetic factors, such as co-administered drugs or dietary components, on the enzymatic activity related to nicotine glucuronidation needs to be systematically evaluated. wjgnet.com

Comprehensive Pharmacogenomic Investigations

Pharmacogenomics plays a critical role in understanding the inter-individual variability in nicotine metabolism. nih.gov Genetic variations in the UGT2B10 gene have been shown to significantly impact the levels of this compound. nih.govaacrjournals.orgnih.gov For instance, the UGT2B10 Asp67Tyr polymorphism is associated with a substantial reduction in both nicotine and cotinine N-glucuronidation. aacrjournals.orgaacrjournals.org

Future pharmacogenomic studies should aim to identify novel genetic variants within UGT2B10 and other candidate genes that influence this compound formation. This will involve large-scale genome-wide association studies (GWAS) across diverse ethnic populations to uncover population-specific alleles. nih.gov Functional characterization of identified variants is crucial to understand their mechanistic impact on enzyme activity. Integrating pharmacogenomic data with clinical outcomes will be vital to determine how genetic predispositions to altered this compound metabolism affect smoking behaviors, addiction severity, and the efficacy of smoking cessation therapies. nih.gov

Table 1: Key Genes and Polymorphisms in this compound Metabolism

GenePolymorphismEffect on this compoundReference
UGT2B10Asp67Tyr (rs61750900)Reduced N-glucuronidation of nicotine and cotinine. aacrjournals.orgaacrjournals.orgoup.com
UGT2B10Splice variant (rs116294140)Decreased levels of nicotine and cotinine glucuronides, particularly common in African Americans. oup.comresearchgate.net
UGT2B17Deletion (UGT2B17*2)Associated with decreased glucuronidation of 3'-hydroxycotinine, but its direct major role in nicotine N-glucuronidation is less established. nih.govaacrjournals.org
CYP2A6Various allelesPrimarily affects C-oxidation of nicotine, but variations can indirectly influence the proportion of nicotine metabolized via glucuronidation. nih.govwsu.edu

Integration of Multi-Omics Data for Metabolic Profiling

A systems-level understanding of nicotine metabolism requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.govfrontiersin.orgmdpi.com Metabolomic profiling has already proven effective in identifying biomarkers of tobacco smoke exposure and differentiating metabolic profiles of smokers from non-smokers. oup.complos.orgnih.gov

Future research should focus on integrating these multi-omics datasets to construct comprehensive metabolic models of nicotine disposition. By combining genomic data on UGT and CYP variants with transcriptomic and proteomic data on enzyme expression levels, and metabolomic data on the concentrations of nicotine and its various metabolites, researchers can gain a more dynamic and holistic view of metabolic pathways. frontiersin.orgnih.govfrontiersin.org This integrated approach will help to elucidate the complex interplay between genetic predispositions, environmental factors, and the metabolic fate of nicotine, including the formation of this compound. mdpi.com Such comprehensive metabolic profiling will be instrumental in identifying novel biomarkers for assessing tobacco-related health risks and for developing personalized strategies for smoking cessation. oup.com

Q & A

Advanced Research Question

  • Inhibitors : Schisanhenol (UGT2B10 inhibitor) or trifluoperazine (competitive UGT1A4 inhibitor) can isolate isoform-specific activity.
  • Inducers : Pretreat hepatocytes with phenobarbital (CYP/UGT inducer) to assess upregulation effects.
  • Dual-probe assays : Co-incubate nicotine with prototypic substrates (e.g., imipramine for UGT1A4) to monitor competition .

What experimental evidence contradicts the assumption that N-glucuronidation universally reduces metabolite toxicity?

Advanced Research Question
While N-glucuronidation typically detoxifies amines, certain conjugates (e.g., N-hydroxylamine glucuronides) remain carcinogenic. Key approaches to identify exceptions include:

  • Biliary excretion studies : Track stability in intestinal flora, which may hydrolyze glucuronides to reactive intermediates.
  • Genotoxicity assays : Use Ames tests with/without β-glucuronidase pretreatment to assess mutagenicity reactivation .

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